molecular formula C22H19N3O4 B253090 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

Cat. No. B253090
M. Wt: 389.4 g/mol
InChI Key: POFFWYDVSSNIRV-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide, also known as DMOP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMOP is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.

Mechanism of Action

3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic system of the brain, which is involved in reward processing, motivation, and addiction. 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide binds to the dopamine D3 receptor and blocks the binding of dopamine, which leads to a decrease in downstream signaling and physiological effects.
Biochemical and Physiological Effects
3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and uptake, the inhibition of neuronal firing, and the regulation of synaptic plasticity. 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is its selectivity for the dopamine D3 receptor, which allows for specific investigations of this receptor and its downstream effects. However, 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide can also have off-target effects on other dopamine receptors, which can complicate the interpretation of experimental results. Additionally, 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is a relatively new compound, and its long-term effects and safety profile are not yet fully understood.

Future Directions

There are several potential future directions for research on 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide and its applications. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which could have improved therapeutic potential for psychiatric disorders. Another potential direction is the investigation of the role of the dopamine D3 receptor in other physiological processes, such as inflammation and immune function. Finally, the use of 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide in combination with other compounds or therapies could provide new insights into the complex interactions between dopamine signaling and other biological systems.

Synthesis Methods

The synthesis of 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide involves several steps, including the preparation of the starting materials, the formation of the pyridine ring, and the coupling of the benzamide and oxazole groups. The final product is obtained through purification and isolation techniques. The synthesis of 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been described in detail in several scientific publications, and the compound is now commercially available from various suppliers.

Scientific Research Applications

3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been used in a wide range of scientific studies, including investigations of the dopamine D3 receptor and its role in addiction, schizophrenia, and other psychiatric disorders. 3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has also been used to study the effects of dopamine on neuronal signaling and synaptic plasticity, as well as the potential therapeutic applications of dopamine D3 receptor antagonists.

properties

Product Name

3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O4/c1-13-15(22-25-20-18(29-22)8-5-11-23-20)6-4-7-16(13)24-21(26)14-9-10-17(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26)

InChI Key

POFFWYDVSSNIRV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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